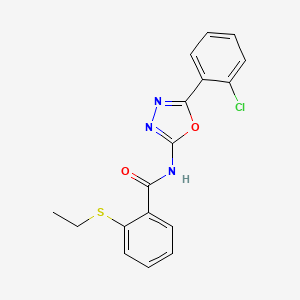

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

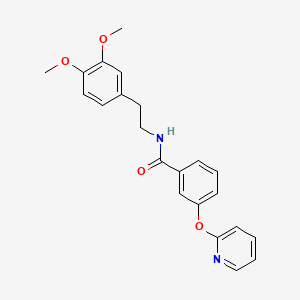

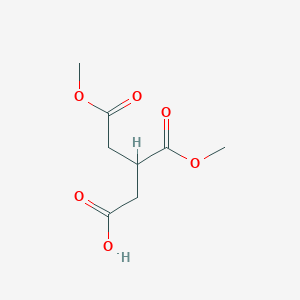

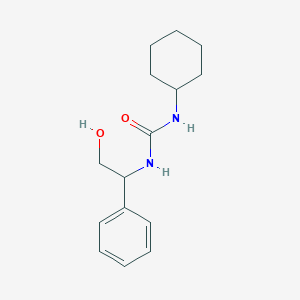

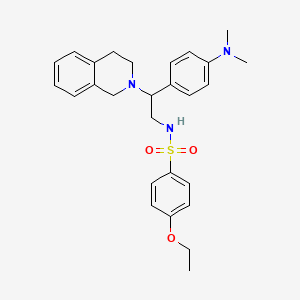

The compound N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide is a derivative of arylamide, which is a class of compounds known for their diverse range of biological activities. The specific structure of this compound includes a 2-chlorophenyl group, an oxadiazole ring, and an ethylthio benzamide moiety. This compound is closely related to other N-aryl amides that have been synthesized and structurally characterized, indicating its potential for interesting chemical and physical properties .

Synthesis Analysis

The synthesis of closely related N-aryl amides involves the formation of an amide bond between an aryl acid chloride and an amine. In the case of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide, the synthesis would likely involve the reaction of 2-chlorobenzoyl chloride with an ethylthio-substituted phenylamine, followed by cyclization to form the oxadiazole ring. The synthesis of similar compounds has been reported, where the molecules sometimes exhibit disorder in their crystal structures, indicating flexibility in their conformation .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. These structures often reveal intramolecular hydrogen bonding, which can influence the molecule's conformation and reactivity. The presence of an oxadiazole ring in the compound of interest suggests a planar geometry that could impact its stacking and interaction with other molecules .

Chemical Reactions Analysis

The reactivity of N-aryl amides is influenced by the substituents on the aromatic rings and the presence of electron-withdrawing or electron-donating groups. The 2-chlorophenyl group is an electron-withdrawing substituent, which could make the amide carbonyl more reactive towards nucleophilic attack. The oxadiazole ring is also known to participate in various chemical reactions, such as nucleophilic substitution or addition, due to the presence of nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-aryl amides can be predicted based on their molecular structure. The intramolecular hydrogen bonding observed in related compounds suggests that N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide may have a higher melting point and increased solubility in polar solvents. The presence of the ethylthio group could contribute to lipophilicity, affecting its solubility in non-polar solvents. Additionally, the electronic properties of the compound, such as frontier molecular orbitals and molecular electrostatic potential, can be investigated using computational methods like DFT calculations, as demonstrated in related studies .

Scientific Research Applications

Anticancer Activity

- A series of related compounds, including those with 1,3,4-oxadiazol structures, were synthesized and evaluated for their anticancer activity against various cancer cell lines. Many of these compounds exhibited moderate to excellent anticancer activity, highlighting their potential in cancer treatment (Ravinaik et al., 2021).

Antibacterial and Antioxidant Properties

- Derivatives of 1,3,4-oxadiazole, including those similar in structure to N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide, have shown promising antibacterial and potent antioxidant activities. This suggests their potential as therapeutic agents in treating bacterial infections and oxidative stress-related conditions (Karanth et al., 2019).

Antiallergy Agents

- N-(4-substituted-thiazolyl)oxamic acid derivatives, with structural similarities to the compound , have demonstrated significant antiallergy activity in experimental models. This points to the potential use of such compounds in the development of new antiallergy medications (Hargrave et al., 1983).

Antimicrobial Applications

- New compounds synthesized with structures incorporating aspects of 1,3,4-oxadiazole have been screened for antimicrobial activities, displaying significant action against various bacterial and fungal strains. This underscores their potential in developing new antimicrobial agents (Desai et al., 2007).

Antimycobacterial Screening

- A study on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, which share a structural component with the compound , showed promising antitubercular activities. This indicates potential applications in tuberculosis treatment (Nayak et al., 2016).

Antimicrobial and Antifungal Activities

- Another study synthesized a series of 1,3,4-oxadiazole bearing Schiff base moieties and evaluated them for in vitro antibacterial and antifungal activities. Some compounds showed potency against tested microorganisms, suggesting their use in treating microbial infections (Kapadiya et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c1-2-24-14-10-6-4-8-12(14)15(22)19-17-21-20-16(23-17)11-7-3-5-9-13(11)18/h3-10H,2H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXBEGSZKBWWRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate](/img/structure/B2517709.png)

![4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol](/img/structure/B2517711.png)

![2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517727.png)